molecular formula C9H10BrFO2 B1630260 2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene CAS No. 81358-65-8

2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene

Cat. No.: B1630260
CAS No.: 81358-65-8
M. Wt: 249.08 g/mol
InChI Key: BYQHKXISZJLWJG-UHFFFAOYSA-N
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Description

2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It features a benzene ring substituted with bromine, fluorine, and a dimethoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the dimethoxymethyl group. One common method involves the bromination of 4-(dimethoxymethyl)-1-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Dehalogenated benzene derivatives.

Scientific Research Applications

2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene is utilized in several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene involves its interaction with various molecular targets, depending on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The dimethoxymethyl group can undergo oxidation or reduction, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with the dimethoxymethyl group. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-bromo-4-(dimethoxymethyl)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-12-9(13-2)6-3-4-8(11)7(10)5-6/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQHKXISZJLWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=C(C=C1)F)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624025
Record name 2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81358-65-8
Record name 2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81358-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A total of 21.6 g of 3-bromo-4-fluorobenzaldehyde was dissolved in a mixture of 50 ml of methyl orthoformate and 50 ml of methanol, and 0.2 g of p-toluenesulfonic acid monohydrate was added, followed by stirring at room temperature for 1 hour. To the reaction mixture was added aqueous sodium hydrogencarbonate solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous magnesium sulfate and the solvent was evaporated, to give 24.3 g of 3-bromo-4-fluorobenzaldehyde dimethylacetal as a colorless oil. The product was dissolved in 150 ml of dry tetrahydrofuran. After cooling to −78° C. in an atmosphere of nitrogen gas, 59 ml of a 2.5 M solution of n-butyllithium in hexane was added. After stirring for 30 minutes, 12.7 ml of 3-fluorobenzaldehyde was added and the mixture was heated to room temperature. To the reaction mixture was added aqueous ammonium chloride solution, and the mixture was extracted with ethyl acetate for two times. The organic layer was washed with water, dried over anhydrous magnesium sulfate and the solvent was evaporated. The residue was purified and separated by silica gel column chromatography (ethyl acetate:hexane=1:15), to give 24.3 g of the title compound as a pale yellow oil.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 85 g of Raney nickel, which had been washed thoroughly with water, 500 ml of formic acid and 100 g (0.5 mole) of 3-bromo-4-fluoro-benzonitrile was stirred for 24 hours at 90°-100° C. under an atmosphere of a blanketing gas (nitrogen or argon). After cooling to room temperature, 1 liter of water was added and the mixture was extracted twice with 300 ml of toluene. The combined toluene solutions were washed with 200 ml of water, with 200 ml of saturated sodium bicarbonate solution and again with 200 ml of water and then dried by incipient distillation. 1.5 g of air-dried ion exchanger SPC 118, 16 g (0.5 mole) of methanol and 58.5 g (0.55 mole) of orthoformic acid trimethyl ester were then added to the solution, the mixture was stirred for a further 1 hour without a bath and was then warmed at 50° C. for 2 hours. The reaction mixture was cooled, filtered to remove the ion exchanger and washed with 200 ml of 5% strength potassium carbonate solution. The solvent was then stripped off and the residue was distilled in vacuo. 93 g (75% of theory) of 3-bromo-4-fluoro-benzaldehyde dimethyl acetal were obtained in this way, in the form of a colorless liquid with a boiling point of 67°-68° C./0.1 mm Hg.
[Compound]
Name
air-dried ion
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
catalyst
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

5 g of 3-Bromo-4-fluorobenzaldehyde was dissolved in 40 ml of methanol, and 7.8 g trimethyl o-formate and 0.42 g of p-toluene sulfonic acid were added thereto, and the mixture was stirred at room temperature for 4 hours. The reaction solution was diluted with water and sodium hydrogencarbonate, and extracted with ethylacetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and evaporated, to give 6.2 g of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
trimethyl o-formate
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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